Lipophilicity Balancing: XLogP3 1.7 Achieves Intermediate Lipophilicity vs. Pyrazine (0.7) and Phenyl (2.8) Analogs
The target compound exhibits a computed XLogP3 of 1.7, falling between the more hydrophilic pyrazin-2-yl analog (XLogP3 = 0.7) and the more lipophilic phenyl analog (XLogP3 = 2.8) [1]. This intermediate lipophilicity is within the optimal range for oral drug candidates (typically XLogP 1–3), whereas the pyrazine analog may suffer from poor membrane permeability and the phenyl analog from higher non-specific protein binding and reduced solubility [2]. The N1-difluoromethyl group contributes approximately +0.5 to +0.8 log units of lipophilicity compared to the N-H analog (XLogP3 = 0.9) without introducing a hydrogen bond donor [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Pyrazin-2-yl analog (CAS 2098104-44-8): XLogP3 = 0.7; Phenyl analog (CAS 2098105-49-6): XLogP3 = 2.8; N-H analog (CAS 911465-41-3): XLogP3 = 0.9; N-Ethyl analog (CAS 2098050-97-4): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. pyrazine; −1.1 vs. phenyl; +0.8 vs. N-H analog; +0.5 vs. N-ethyl analog |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties (PubChem release 2025.09.15) |
Why This Matters
For procurement, the balanced lipophilicity of the target compound reduces the need for downstream property optimization, making it a more efficient starting point for lead discovery programs requiring both permeability and solubility.
- [1] PubChem Compound Summaries: CID 121210912 (target), CID 121210998 (pyrazine), CID 83499599 (N-H), CID 121211341 (phenyl), CID 121210906 (N-ethyl). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-12). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
